molecular formula C8H7BN2O3 B14067963 (5-(Pyrazin-2-yl)furan-2-yl)boronic acid

(5-(Pyrazin-2-yl)furan-2-yl)boronic acid

Cat. No.: B14067963
M. Wt: 189.97 g/mol
InChI Key: UXFQGQNXVYUFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Pyrazin-2-yl)furan-2-yl)boronic acid is a boronic acid derivative featuring a furan ring substituted at the 5-position with a pyrazine moiety. This compound is of significant interest in medicinal chemistry due to the versatility of boronic acids in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for drug discovery .

Properties

Molecular Formula

C8H7BN2O3

Molecular Weight

189.97 g/mol

IUPAC Name

(5-pyrazin-2-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C8H7BN2O3/c12-9(13)8-2-1-7(14-8)6-5-10-3-4-11-6/h1-5,12-13H

InChI Key

UXFQGQNXVYUFJA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)C2=NC=CN=C2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura cross-coupling reaction, where a pyrazine boronic acid derivative is coupled with a furan halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for (5-(Pyrazin-2-yl)furan-2-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the product often involves crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyrazin-2-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyrazine and furan rings can undergo reduction reactions under specific conditions.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out in solvents like THF, DMF, or methanol, under controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction with an aryl halide would yield a biaryl compound, while oxidation of the boronic acid group would yield a boronic ester.

Mechanism of Action

The mechanism of action of (5-(Pyrazin-2-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyrazine and furan rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of (5-(Pyrazin-2-yl)furan-2-yl)boronic acid, highlighting substituent variations and their impact on physicochemical properties:

Compound Name Substituent Similarity Score* Key Properties
(5-Methylfuran-2-yl)boronic acid -CH₃ 0.84 Increased hydrophobicity; moderate reactivity
(5-(Ethoxycarbonyl)furan-2-yl)boronic acid -COOEt 0.60 Enhanced electron-withdrawing effect; lower solubility
(5-Formylfuran-2-yl)boronic acid -CHO 0.74 High reactivity for further derivatization
5-(1H-Pyrazol-1-yl)furan-2-boronic acid Pyrazole N/A Improved hydrogen-bonding capacity
This compound Pyrazine Reference High polarity; strong electronic effects

*Similarity scores derived from structural comparisons in –13.

Key Observations :

  • Electron-Deficient Moieties : The pyrazine group in the target compound confers stronger electron-withdrawing effects compared to methyl or ethoxycarbonyl substituents, which may enhance interactions with enzymatic active sites .

Physicochemical and Pharmacokinetic Properties

  • Stability : Boronic acids with formyl or ethoxycarbonyl groups may exhibit lower stability under acidic conditions due to hydrolytic susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.